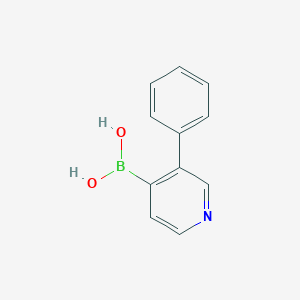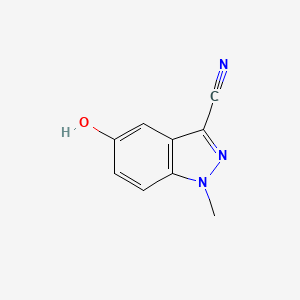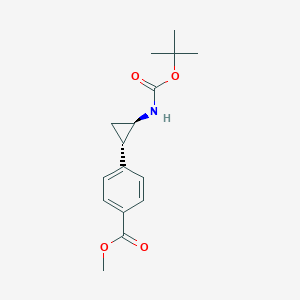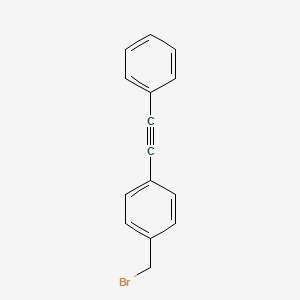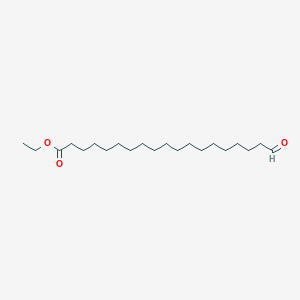
Ethyl 19-oxononadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 19-oxononadecanoate is an organic compound with the molecular formula C21H40O3 It is an ester derivative of nonadecanoic acid, featuring an ethyl group attached to the carboxyl group and a ketone functional group at the 19th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 19-oxononadecanoate can be synthesized through several methods. One common approach involves the esterification of nonadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the oxidation of ethyl nonadecanoate using an oxidizing agent like potassium permanganate to introduce the ketone functional group at the 19th carbon position .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Post-reaction, the product is purified through distillation and recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 19-oxononadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic catalysts.
Major Products:
Oxidation: Nonadecanoic acid derivatives.
Reduction: Ethyl 19-hydroxynonadecanoate.
Substitution: Ethyl 19-amino- or 19-thiononadecanoate.
Aplicaciones Científicas De Investigación
Ethyl 19-oxononadecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in lipid metabolism and as a model compound in studying ester and ketone functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of ethyl 19-oxononadecanoate involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes involved in lipid metabolism, potentially modulating their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Ethyl nonadecanoate: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Ethyl 19-hydroxynonadecanoate:
Nonadecanoic acid: The parent acid of ethyl 19-oxononadecanoate, used in similar applications but with different chemical properties
Uniqueness: this compound’s unique combination of ester and ketone functionalities makes it a versatile compound in synthetic chemistry. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C21H40O3 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
ethyl 19-oxononadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-24-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22/h20H,2-19H2,1H3 |
Clave InChI |
WDVFEMFCCULYGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


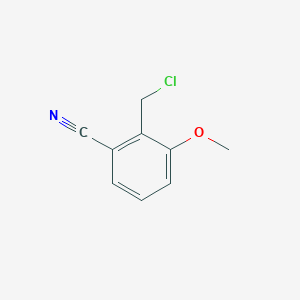
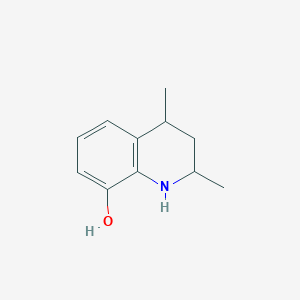
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
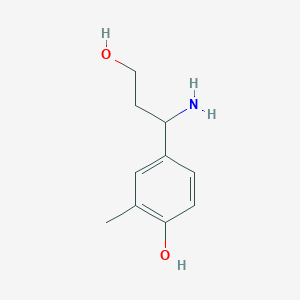
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
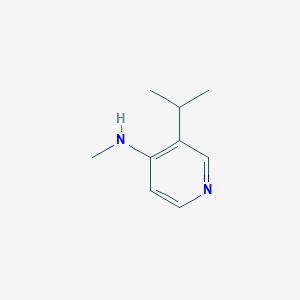
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
